molecular formula C19H25FN4O2 B286441 2-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

2-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No. B286441
M. Wt: 360.4 g/mol
InChI Key: GYYGQJMROIRYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, commonly known as FPTI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPTI is a small molecule that belongs to the class of imidazo[1,5-a]pyridine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of FPTI is not fully understood, but it is believed to exert its therapeutic effects by inhibiting various signaling pathways involved in the pathogenesis of various diseases. FPTI has been shown to inhibit the activity of several kinases such as Akt, ERK, and JNK, which are involved in the regulation of cell proliferation, survival, and apoptosis. FPTI has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
FPTI has been shown to have several biochemical and physiological effects in various preclinical studies. FPTI has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPTI has also been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, FPTI has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPTI is its small molecular size, which makes it easier to penetrate cells and tissues. FPTI is also relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of FPTI is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on FPTI. One of the potential applications of FPTI is in the treatment of cancer, where it can be used as a monotherapy or in combination with other chemotherapeutic agents. Additionally, FPTI can be further optimized to improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Furthermore, the potential application of FPTI in other diseases such as autoimmune disorders and metabolic diseases can also be explored in future studies.
Conclusion:
In conclusion, FPTI is a promising chemical compound that has shown potential therapeutic applications in various diseases. The synthesis of FPTI is relatively simple, and it has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective properties. The exact mechanism of action of FPTI is not fully understood, but it is believed to exert its therapeutic effects by inhibiting various signaling pathways involved in the pathogenesis of various diseases. While FPTI has several advantages for lab experiments, its poor solubility in water can be a limitation. Overall, FPTI has several future directions for research, and its potential therapeutic applications can be further explored in future studies.

Synthesis Methods

The synthesis of FPTI involves the reaction of 4-fluorobenzonitrile with piperazine in the presence of a base to obtain 4-(4-fluorophenyl)-1-piperazine. This intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of a base to obtain the final product, FPTI.

Scientific Research Applications

FPTI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several preclinical studies have demonstrated the anticancer properties of FPTI by inhibiting the growth of cancer cells and inducing apoptosis. FPTI has also shown promising results in reducing inflammation and oxidative stress in various animal models of inflammatory diseases. Additionally, FPTI has demonstrated neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C19H25FN4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C19H25FN4O2/c20-15-4-6-16(7-5-15)22-12-9-21(10-13-22)11-14-24-18(25)17-3-1-2-8-23(17)19(24)26/h4-7,17H,1-3,8-14H2

InChI Key

GYYGQJMROIRYRA-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)C(=O)N(C2=O)CCN3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)CCN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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